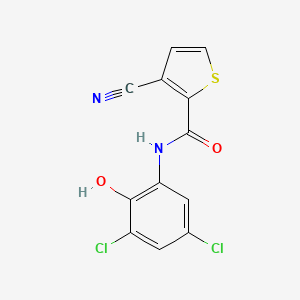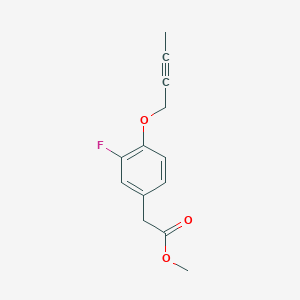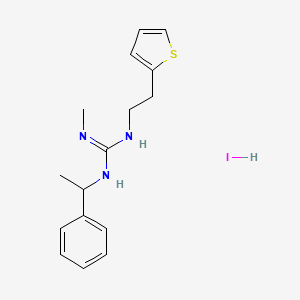![molecular formula C13H14N4O3 B7682227 5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用机制
DMXAA works by activating the immune system and promoting the production of cytokines, which are signaling molecules that regulate immune responses. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have anti-tumor activity. These cytokines can induce apoptosis, or programmed cell death, in tumor cells and promote the recruitment of immune cells to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It can induce the production of cytokines, as mentioned above, and can also increase the expression of genes involved in immune responses. DMXAA can also increase the production of reactive oxygen species, which are molecules that can damage cells and promote cell death. In addition, DMXAA can inhibit the growth of blood vessels, which can help to starve tumors of nutrients and promote tumor cell death.
实验室实验的优点和局限性
One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a promising candidate for cancer treatment. DMXAA is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have variable efficacy depending on the tumor type and the dose used. In addition, DMXAA can cause toxicity in normal tissues, which can limit its use in clinical settings.
未来方向
There are several future directions for research on DMXAA. One area of interest is in understanding the mechanisms of resistance to DMXAA, as some tumors have been shown to be resistant to the drug. Another area of interest is in developing combination therapies that can enhance the anti-tumor activity of DMXAA. Additionally, there is ongoing research on developing new analogs of DMXAA that may have improved efficacy and reduced toxicity. Overall, DMXAA remains a promising candidate for cancer treatment, and future research may help to further optimize its use in clinical settings.
合成方法
The synthesis of DMXAA involves the reaction of 2,5-dicarbethoxy-4-bromopyridine with 3,5-dimethyl-4-isocyanatomethyl-1,2-oxazole in the presence of a base. This reaction yields DMXAA as a white solid, which can be purified through recrystallization. The synthesis of DMXAA has been optimized to improve yield and purity, and several modifications have been made to the original method.
科学研究应用
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. By disrupting the tumor vasculature, DMXAA can inhibit tumor growth and promote tumor cell death.
属性
IUPAC Name |
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-10(8(2)20-17-7)6-16-13(19)9-3-4-11(12(14)18)15-5-9/h3-5H,6H2,1-2H3,(H2,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNZVCJLDMQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CN=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)

![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)

![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)